Cas no 1421532-06-0 (N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide)

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide
- F6190-0258
- 1421532-06-0
- AKOS024536400
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- Inchi: 1S/C13H18FNO3S/c1-9-8-11(4-5-12(9)14)19(17,18)15-7-6-13(16)10-2-3-10/h4-5,8,10,13,15-16H,2-3,6-7H2,1H3
- InChI Key: KHJGKVVKDJJXLV-UHFFFAOYSA-N
- SMILES: C1(S(NCCC(C2CC2)O)(=O)=O)=CC=C(F)C(C)=C1
Computed Properties
- Exact Mass: 287.09914277g/mol
- Monoisotopic Mass: 287.09914277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 74.8Ų
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6190-0258-25mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-30mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-2μmol |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-1mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6190-0258-2mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-10μmol |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-10mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-20μmol |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-3mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6190-0258-20mg |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide |
1421532-06-0 | 20mg |
$148.5 | 2023-09-09 |
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide Related Literature
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide
Research Brief on N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide (CAS: 1421532-06-0)
N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide (CAS: 1421532-06-0) is a novel sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropyl and hydroxypropyl substituents, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic targets and receptor interactions. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide involves a multi-step process, starting with the fluorination and methylation of benzene sulfonamide, followed by the introduction of the cyclopropyl and hydroxypropyl moieties. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the compound. The synthetic route has been optimized to achieve high yields and scalability, making it feasible for large-scale production in pharmaceutical settings.
Pharmacological evaluations of this compound have revealed its efficacy in inhibiting specific enzymes, such as carbonic anhydrases and sulfotransferases, which are implicated in various pathological conditions. In vitro studies demonstrated significant inhibitory activity with IC50 values in the nanomolar range, suggesting high potency. Additionally, molecular docking simulations have provided insights into the binding interactions between the compound and its target enzymes, highlighting the role of the cyclopropyl and hydroxypropyl groups in stabilizing the enzyme-inhibitor complex.
In vivo studies using animal models have further validated the therapeutic potential of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide. Preliminary results indicate favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life. The compound exhibited minimal toxicity at therapeutic doses, as evidenced by histopathological and biochemical analyses. These findings underscore its potential as a lead compound for the treatment of diseases such as glaucoma, epilepsy, and certain cancers.
Despite these promising results, challenges remain in the development of this compound. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its selectivity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzene-1-sulfonamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with potent pharmacological activity, make it a promising candidate for further development. Continued research and clinical trials will be essential to fully realize its therapeutic potential and address the remaining challenges in its development pathway.
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